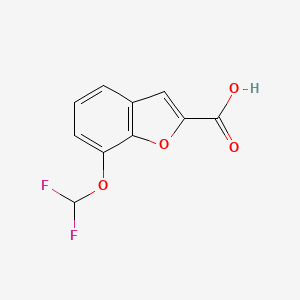

7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H6F2O4 and a molecular weight of 228.151 . It is not intended for human or veterinary use and is available for research use only.

Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring substituted with a difluoromethoxy group at the 7-position and a carboxylic acid group at the 2-position . More detailed structural analysis would require additional information such as crystallographic data or computational modeling.

Scientific Research Applications

Molecular Docking and Spectroscopic Properties

- The structural optimization, molecular docking analysis, electronic, and vibrational properties of benzofuran-carboxylic acids derivatives, including 1-benzofuran-2-carboxylic acid, were investigated. These studies are crucial for understanding the reactivity of the molecule and its potential inhibitor effect against cancer and microbial diseases (Sagaama et al., 2020).

Synthesis Techniques

- Research on the synthesis of benzofurans from dihydrocoumarins provided insights into methods of transforming certain compounds into benzofuran derivatives, which is important for the synthesis of compounds like 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid (Shachan‐Tov & Frimer, 2012).

Coordination Reactions

- Research on the synthesis and coordination reactions of benzofuran derivatives indicated their potential for forming organometallic complexes with various metal ions, which can be applied in materials science and catalysis (Mojumdar et al., 2009).

Antimicrobial and Antibacterial Properties

- The antibacterial activity of carboxylic acids derived from benzofuran has been studied, showing promise in the development of new antibacterial agents (Görlitzer et al., 2000).

Fluorescent Properties for Detection

- A study on a fluorogenic reagent for carboxylic acids, involving derivatives of benzofuran, showed potential for applications in analytical chemistry, particularly for the sensitive detection of carboxylic acids (Uchiyama et al., 2001).

Supramolecular Interactions

- The study of 1-benzofuran-2,3-dicarboxylic acid's supramolecular interactions provided insights into the potential of benzofuran derivatives in the design of organometallic complexes and their applications in supramolecular chemistry (Koner & Goldberg, 2009).

Mechanism of Action

Target of Action

A structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been shown to target the transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation (emt) of type 2 lung epithelial cells . This process leads to excessive extracellular matrix deposition, which plays a crucial role in fibrosis .

Mode of Action

Dgm, a similar compound, has been shown to inhibit the expression of proteins such as α-sma, vimentin, and collagen ⅰ and increase the expression of e-cadherin . This suggests that 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid might interact with its targets in a similar way, leading to changes in protein expression.

Biochemical Pathways

The related compound dgm has been shown to significantly reduce smad2/3 phosphorylation levels , which are key components of the TGF-β1 signaling pathway. This pathway plays a critical role in the regulation of cell growth, differentiation, and development.

Result of Action

The related compound dgm has been shown to attenuate tgf-β1-induced emt in a549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that this compound might have similar effects.

Action Environment

It is known that molecules carrying a difluoromethoxy moiety possess a dynamic lipophilicity, depending on the environment . This could potentially influence the compound’s action and efficacy.

Future Directions

The future directions for research on 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid are not specified in the available literature. Given the interest in fluorinated compounds in medicinal chemistry and drug discovery , potential areas of future research could include the exploration of its biological activity, the development of synthetic methods, and the study of its reactivity and mechanism of action.

Properties

IUPAC Name |

7-(difluoromethoxy)-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O4/c11-10(12)16-6-3-1-2-5-4-7(9(13)14)15-8(5)6/h1-4,10H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJHRRBNHGIATM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)F)OC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,3,4-trifluorophenyl)methanone](/img/structure/B2356306.png)

![3-(4-chlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2356312.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2356317.png)

![Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2356318.png)

![1-Tert-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2356319.png)

![N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356326.png)